3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide
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Overview
Description
3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenyl group, a furan ring, and a benzyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, 2-fluorophenylpropanoic acid and 4-(furan-3-yl)benzylamine, are reacted in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize yield and minimize by-products.
Purification and Quality Control: Employing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway or the mitogen-activated protein kinase (MAPK) pathway, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide
- 3-(2-bromophenyl)-N-(4-(furan-3-yl)benzyl)propanamide
- 3-(2-methylphenyl)-N-(4-(furan-3-yl)benzyl)propanamide
Highlighting Uniqueness
Compared to similar compounds, 3-(2-fluorophenyl)-N-(4-(furan-3-yl)benzyl)propanamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNBRSIXAJFFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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